

# Application of Ivermectin-d2 in Veterinary Drug Residue Analysis

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Application Note & Protocol

#### Introduction

Ivermectin is a broad-spectrum antiparasitic agent widely used in veterinary medicine to treat and control internal and external parasites in food-producing animals.[1][2] The use of ivermectin can lead to the presence of drug residues in animal-derived food products such as meat, milk, and liver.[1][3] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for ivermectin in various food commodities to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues and ensuring compliance with regulatory standards.

The use of stable isotope-labeled internal standards is a well-established practice in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements. **Ivermectin-d2**, a deuterated analog of ivermectin, serves as an ideal internal standard for the analysis of ivermectin residues. Its chemical and physical properties are nearly identical to those of the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its mass is different, allowing for its distinct detection by a mass spectrometer. This application note provides a detailed protocol for the determination of ivermectin residues in animal tissues using **Ivermectin-d2** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Principle**



The method involves the extraction of ivermectin and the internal standard, **Ivermectin-d2**, from the sample matrix. The extract is then purified to remove interfering substances. The final extract is analyzed by LC-MS/MS, where the compounds are separated chromatographically and then detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of ivermectin to **Ivermectin-d2** against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard. The use of **Ivermectin-d2** compensates for potential variations in extraction efficiency and matrix effects, leading to more reliable and accurate quantification.

# Experimental Protocols Reagents and Materials

- Standards: Ivermectin (purity >94%), Ivermectin-d2 (purity >99.6%)
- Solvents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade)
- Reagents: Formic acid (MS grade), Ammonium formate (MS grade), Sodium chloride (NaCl)
- Solid Phase Extraction (SPE) Cartridges: C18 cartridges (or other appropriate polymeric sorbent)
- Sample Matrices: Blank bovine liver, muscle, or other relevant animal tissue.

### **Standard Solution Preparation**

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivermectin and Ivermectin-d2 in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare a series of working standard solutions of ivermectin by diluting the stock solution with methanol. These will be used to spike blank matrix for calibration standards.
- Internal Standard Working Solution: Prepare a working solution of Ivermectin-d2 (e.g., 5 ng/mL) by diluting the stock solution with methanol.

## **Sample Preparation**



The following is a general protocol for tissue samples. The specific steps may need to be optimized depending on the matrix.

- Homogenization: Weigh 3 g (±0.05 g) of the thawed and homogenized tissue sample into a 50-mL polypropylene centrifuge tube.
- Spiking: For calibration standards and quality control samples, spike the blank tissue with the
  appropriate working standard solutions of ivermectin and a fixed amount of the Ivermectind2 working solution. Allow to equilibrate for 15 minutes. For unknown samples, add only the
  Ivermectin-d2 working solution.

#### Extraction:

- Add 0.20 g of NaCl and 10 mL of 0.1% acetic acid in acetonitrile to the sample.
- Vortex for 10 seconds and then shake mechanically for 5 minutes.
- Sonicate the samples for 5 minutes.
- Centrifuge at 6000 rpm for 5 minutes at 4°C.
- Transfer the supernatant (acetonitrile layer) to a clean tube.
- Clean-up (Solid Phase Extraction SPE):
  - Condition a C18 SPE cartridge with methanol followed by water.
  - Load the supernatant onto the SPE cartridge.
  - Wash the cartridge with a water/methanol mixture to remove polar interferences.
  - Elute the analytes with an appropriate solvent (e.g., acetonitrile or methanol).
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

## LC-MS/MS Analysis



- Liquid Chromatography (LC):
  - Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7μm) or equivalent.
  - Mobile Phase: A gradient of acetonitrile and 2 mM ammonium formate with 0.5% formic acid in water. A common starting condition is a 90:10 (v/v) ratio of the organic to aqueous phase.
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 5 μL.
- Mass Spectrometry (MS/MS):
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Detection: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Monitor the precursor to product ion transitions for both ivermectin and Ivermectin-d2. Ammonium adducts [M+NH4]+ are often monitored for ivermectin.
    - Ivermectin: Precursor ion (e.g., m/z 892.5) → Product ions
    - Ivermectin-d2: Precursor ion (e.g., m/z 894.5) → Product ions

### **Data Presentation**

The performance of the analytical method is summarized in the following tables.

Table 1: Method Performance in Plasma and Whole Blood



Parameter	Plasma	Whole Blood	Reference
Calibration Range	0.970 - 384 ng/mL	0.970 - 384 ng/mL	
Correlation Coefficient (r²)	> 0.99	> 0.99	
Intra-assay Accuracy	89.8% - 99.2%	95.9% - 109%	
Inter-assay Accuracy	89.8% - 99.2%	95.9% - 109%	•
Intra-assay Precision (%CV)	3.91% - 16.4%	1.70% - 9.76%	•
Inter-assay Precision (%CV)	3.91% - 16.4%	1.70% - 9.76%	·

Table 2: Method Performance in Fish Tissue

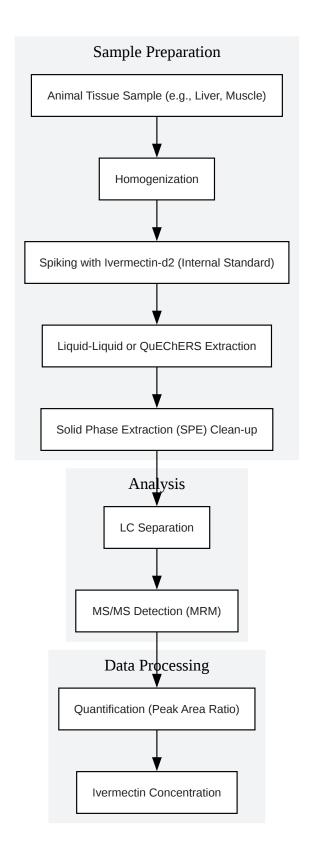
Parameter	Value	Reference
Limit of Detection (LOD)	0.07 - 1.3 μg/kg	
Recovery	86% - 106%	-
Relative Standard Deviation (RSD)	< 20%	<u>-</u>

Table 3: Method Performance in Game Meats (Bison, Deer, Elk, Rabbit)

Parameter	Value	Reference
Validation Levels	0.5VL, 1.0VL, 2.0VL (1.0VL = 10 ng/g)	
Average Accuracy	77.2% - 113%	-
Minimum Level of Applicability (MLA)	7.5 ng/g for most matrices	-



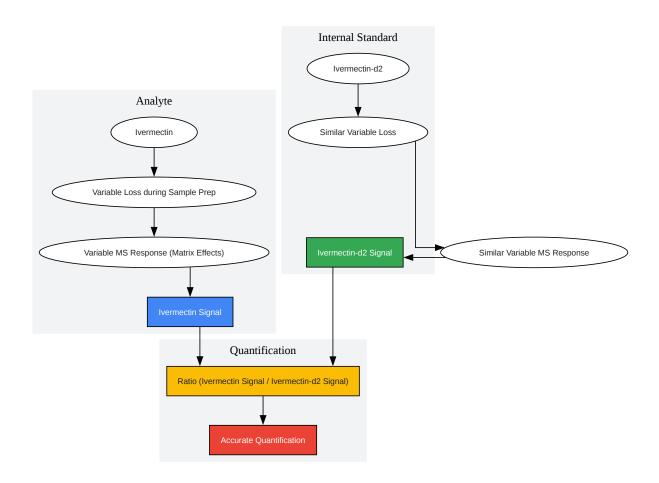
## **Visualizations**



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Caption: Experimental workflow for ivermectin residue analysis.



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Caption: Role of Ivermectin-d2 as an internal standard.



#### Conclusion

The use of **Ivermectin-d2** as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantitative analysis of ivermectin residues in various veterinary matrices. The detailed protocol and performance data presented in this application note demonstrate the suitability of this method for routine monitoring and regulatory compliance. The high sensitivity, accuracy, and precision of the method make it an invaluable tool for researchers, scientists, and drug development professionals in the field of veterinary drug residue analysis.

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